Securinine

Übersicht

Beschreibung

Securinine ist ein einzigartiges Indollizidin-Alkaloid, das erstmals 1956 aus der Pflanze Securinega suffruticosa isoliert wurde . Es ist das wichtigste Alkaloid, das in den Wurzeln von Pflanzen der Gattungen Phyllanthus, Securinega und Flueggea vorkommt . This compound hat ein breites Spektrum biologischer Aktivitäten, darunter entzündungshemmende, antibakterielle, neuroprotektive und Antitumor-Eigenschaften . Es wird in der traditionellen Medizin für verschiedene pathologische Zustände verwendet und hat sich als vielversprechend bei der Behandlung neurologischer Erkrankungen erwiesen .

Vorbereitungsmethoden

Securinine kann durch verschiedene synthetische Verfahren hergestellt werden. Eine Methode beinhaltet die Umwandlung von (allo)this compound zu (allo)northis compound mittels einer Molekülbearbeitungsstrategie . Dieses Verfahren ermöglicht die späte Umwandlung von Securinane zu Norsecurinane-Alkaloiden, die strukturell ähnlich sind, aber einen Pyrrolidin-Rest anstelle eines Piperidin-basierten A-Rings aufweisen . Die Syntheseroute beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um die gewünschte Umwandlung zu erreichen .

Analyse Chemischer Reaktionen

Alkaline Hydrolysis of Securinine

The hydroxyl carboxylate product, resulting from the alkaline hydrolysis of this compound, undergoes cyclization in an acidic medium to regenerate this compound . The observed pseudo-first-order rate constants for cyclization increase linearly with an increase in [H

] . Altering the MeCN content from 3.8% to 47.2% (v/v) in mixed aqueous solvents does not affect the rate of the cyclization reaction . The most plausible mechanisms for alkaline hydrolysis and acid cyclization reactions have also been discussed .

Michael Addition Reaction

This compound undergoes Michael addition reactions with primary amines in the presence of potassium phosphate .

Transformation to Northis compound

A single-atom deletion strategy enables the late-stage conversion of this compound to northis compound alkaloids . A synthetic protocol facilitates a single carbon deletion of the piperidine ring of securinanes to yield pyrrolidine-based norsecurinanes via the intermediacy of N-carboxyanhydride intermediate 13 and lactam 14 . This method is based on Sartillo-Piscil’s ring contraction method .

The synthesis commences with regioselective double oxidation of C5 and C6 carbons of allothis compound .

Scheme 4 : Transformation of this compound (2 ) to northis compound (4 ) .

Stock Solution Preparation of this compound

The following table illustrates the preparation of stock solutions for (-)-Securinine :

| 1 mg | 5 mg | 10 mg | |

|---|---|---|---|

| 1 mM | 4.6028 mL | 23.0139 mL | 46.0278 mL |

| 5 mM | 0.9206 mL | 4.6028 mL | 9.2056 mL |

| 10 mM | 0.4603 mL | 2.3014 mL | 4.6028 mL |

Other reactions

This compound is a GABAA receptor antagonist . this compound is significantly potent on HeLa cells growth inhibition .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

Mechanism of Action:

Securinine acts as a selective antagonist of GABA (gamma-aminobutyric acid) receptors, which plays a crucial role in its neuroprotective effects. It has been shown to inhibit the inflammatory activation of microglia and astrocytes, contributing to its potential in treating neurodegenerative diseases.

Key Findings:

- Alzheimer’s Disease: this compound has demonstrated efficacy in reducing acetylcholinesterase activity and suppressing amyloid-β-induced glial inflammatory responses, which are critical factors in Alzheimer's pathology .

- Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis: Clinical studies indicate that this compound may improve cognitive deficits and reduce symptoms associated with these conditions .

Case Study:

In a study focusing on neuroprotection, this compound significantly suppressed nitric oxide production in microglia and astrocytic cultures, indicating its potential as an anti-inflammatory agent .

Anticancer Properties

Mechanism of Action:

this compound exhibits differentiation-inducing properties in various cancer cell lines, particularly acute myeloid leukemia (AML). It activates DNA damage signaling pathways that promote maturation in leukemic cells.

Key Findings:

- Acute Myeloid Leukemia: this compound has been shown to induce monocytic differentiation in AML cell lines such as HL-60 and THP-1. It not only promotes differentiation but also impairs tumor growth in vivo models .

- Lung Cancer: Research indicates that L-securinine inhibits the proliferation of A549 lung cancer cells through downregulation of DKK1 gene expression, suggesting its role as a potential anticancer agent .

Data Table: Efficacy of L-Securinine on Lung Cancer Cells

| Concentration (µg/ml) | DKK1 Expression (Relative to GAPDH) |

|---|---|

| 0 | 2.33±0.17 |

| 2.5 | 1.53±0.08 |

| 5.0 | 1.26±0.02 |

| 10.0 | 1.14±0.05 |

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including fungi such as Alternaria and Curvularia. This activity is attributed to its ability to enhance monocyte antibacterial activity through p38 MAPK activation .

Research and Development Potential

This compound's unique structure offers a promising scaffold for developing new drugs targeting neurological disorders and cancers. Its broad spectrum of action makes it an attractive candidate for further modification and synthesis of derivatives aimed at enhancing its therapeutic efficacy .

Wirkmechanismus

Securinine exerts its effects through several mechanisms:

GABA Receptor Antagonism: This compound is a selective antagonist of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system.

DNA Damage Signaling: This compound induces differentiation through the activation of DNA damage signaling, leading to growth arrest or cell death depending on the cell type.

NF-κB Inhibition: This compound inhibits the activation of the inflammatory mediator NF-κB, as well as its activator ERK.

Vergleich Mit ähnlichen Verbindungen

Securinine kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Northis compound: Eine strukturell ähnliche Verbindung, die einen Pyrrolidin-Rest anstelle eines Piperidin-basierten A-Rings aufweist.

Phenazin: Ein weiteres Alkaloid mit anderen biologischen Aktivitäten.

Strychnin: Eine Verbindung mit ähnlichen spastischen Wirkungen, aber anderen molekularen Zielen. This compound ist einzigartig durch seine Kombination aus vier Zyklen, einschließlich der „6-Azobicyclo[3.2.1]octan“-Struktur, die mit einem α,β-ungesättigten-γ-Lacton- und Piperidinring verschmolzen ist.

Biologische Aktivität

Securinine, a natural alkaloid derived from the plant Securinega suffruticosa, has garnered significant attention for its diverse biological activities, particularly in neuroprotection and cancer treatment. This article synthesizes current research findings, including data tables and case studies, to provide an authoritative overview of the compound's biological effects.

Neuroprotective Effects

This compound exhibits potent anti-inflammatory properties, which are crucial in mitigating neurodegenerative diseases. Studies indicate that it significantly inhibits the activation of microglia and astrocytes, key players in neuroinflammation. Specifically, this compound reduces nitric oxide production in these cells, suppresses the activation of NF-κB (a crucial inflammatory mediator), and inhibits mitogen-activated protein kinases (MAPKs) in lipopolysaccharide (LPS)-stimulated microglial cells .

Table 1: Neuroprotective Effects of this compound

Anticancer Properties

This compound has also demonstrated significant anticancer activity, particularly against various leukemia cell lines. Research shows that it induces differentiation in myeloid cells and inhibits cell proliferation through cell cycle arrest. For instance, this compound treatment led to a marked reduction in the proliferation of HL-60 and THP-1 cells, with specific alterations observed in their cell cycle phases .

Table 2: Anticancer Activity of this compound

Case Studies

- Neuroprotection in Parkinson's Disease Models

- Leukemia Treatment

Eigenschaften

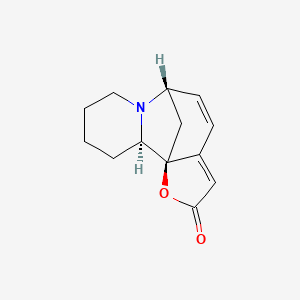

IUPAC Name |

(1S,2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZMSZQQJRKFBP-WZRBSPASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7104-26-9 (nitrate), 113200-97-8 (hydrochloride salt/solvate) | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045944 | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5610-40-2 | |

| Record name | (-)-Securinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5610-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECURININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4VS580P5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.